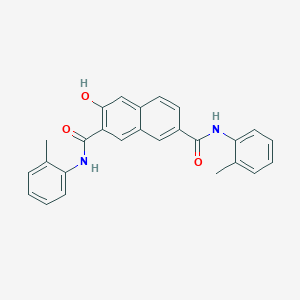
Sulfurous acid--guanidine (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfurous acid–guanidine (1/1) is a compound formed by the combination of sulfurous acid and guanidine in a 1:1 molar ratio Sulfurous acid is a weak and unstable acid, while guanidine is a strong organic base
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of sulfurous acid–guanidine (1/1) typically involves the reaction of sulfurous acid with guanidine. One common method is to dissolve guanidine in water and then slowly add sulfur dioxide gas to the solution. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of sulfurous acid–guanidine (1/1).
Industrial Production Methods
Industrial production of sulfurous acid–guanidine (1/1) may involve more efficient and scalable methods. One approach is to use a continuous flow reactor where sulfur dioxide gas is bubbled through an aqueous solution of guanidine. This method allows for better control over reaction conditions and higher yields.
化学反应分析
Types of Reactions
Sulfurous acid–guanidine (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form guanidine sulfate and sulfuric acid.
Reduction: Under certain conditions, it can be reduced to form guanidine and sulfur dioxide.
Substitution: The compound can participate in substitution reactions where the sulfurous acid moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in aqueous solutions at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols. These reactions are usually performed in organic solvents under reflux conditions.
Major Products
Oxidation: Guanidine sulfate and sulfuric acid.
Reduction: Guanidine and sulfur dioxide.
Substitution: Depending on the nucleophile, products can include guanidine derivatives with different functional groups.
科学研究应用
Sulfurous acid–guanidine (1/1) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent for certain diseases, particularly those involving oxidative stress.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of sulfurous acid–guanidine (1/1) involves its ability to donate and accept protons, making it a versatile acid-base catalyst. The guanidine moiety can form hydrogen bonds with various substrates, facilitating chemical transformations. Additionally, the sulfurous acid component can participate in redox reactions, contributing to the compound’s overall reactivity.
相似化合物的比较
Sulfurous acid–guanidine (1/1) can be compared with other guanidine-based compounds, such as:
Guanidine hydrochloride: A strong organic base used in protein denaturation and as a reagent in organic synthesis.
Guanidine carbonate: Used as a precursor in the synthesis of other guanidine derivatives.
Guanidine nitrate: An oxidizing agent used in pyrotechnics and as a propellant.
属性
CAS 编号 |
142384-09-6 |
|---|---|
分子式 |
CH7N3O3S |
分子量 |
141.15 g/mol |
IUPAC 名称 |
guanidine;sulfurous acid |
InChI |
InChI=1S/CH5N3.H2O3S/c2-1(3)4;1-4(2)3/h(H5,2,3,4);(H2,1,2,3) |
InChI 键 |
GZBKCIJLEXDUOL-UHFFFAOYSA-N |
规范 SMILES |
C(=N)(N)N.OS(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


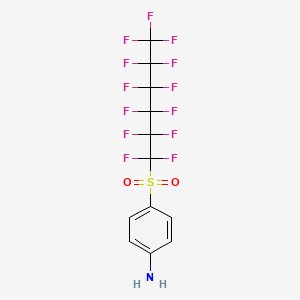
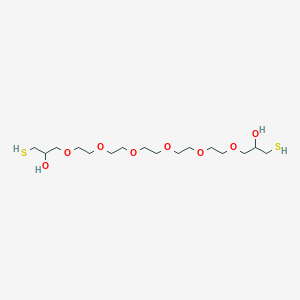
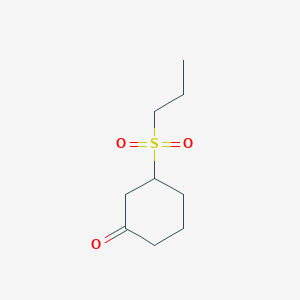

![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

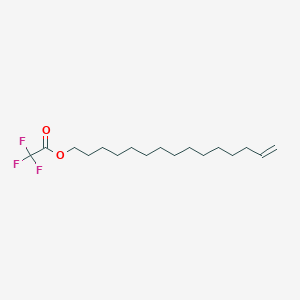
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
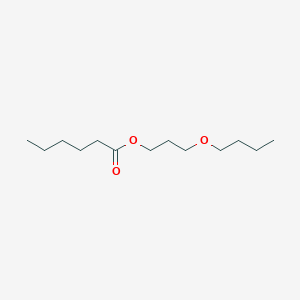

![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
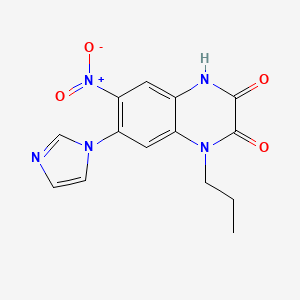
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
